
4-(N,N-diethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, commonly known as DMTB, is a small molecule that has been extensively studied for its potential use in scientific research. DMTB is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds Research into similar compounds often focuses on their synthesis and characterization, aiming to develop new materials or drugs. For example, the study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the potential therapeutic applications of these chemicals (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research underlines the importance of chemical synthesis in producing new compounds with specific biological activities.
Pharmacological Properties Sulfonamide and benzamide derivatives are extensively studied for their pharmacological properties. For instance, the development of aromatic sulfonamide inhibitors for various carbonic anhydrase isoenzymes illustrates the biomedical research application of these compounds, showcasing their therapeutic potential in treating diseases (Supuran, Maresca, Gregáň, & Remko, 2013). This area of research is pivotal for discovering new drugs and understanding biological mechanisms.
Antimicrobial and Antifungal Activities Several studies have highlighted the antimicrobial and antifungal properties of benzamide and sulfonamide derivatives. Research on new benzamide derivatives bearing different bioactive moieties has shown significant antimicrobial activity, indicating their potential as novel antimicrobial agents (Priya et al., 2006). This research avenue is crucial in the fight against resistant microbial strains and the development of new antimicrobial therapies.
Material Science Applications In material science, these compounds are investigated for their potential in creating new materials with unique properties. For instance, the synthesis of novel fluorescent fluorophores for potential use in sensing applications illustrates the diversity of research involving benzamide and sulfonamide derivatives (Padalkar et al., 2015). This area of research is essential for developing new materials with specific optical properties for use in technology and bioimaging.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-4-26(5-2)33(28,29)17-11-9-15(10-12-17)22(27)25-23-24-18(14-32-23)20-13-16-7-6-8-19(30-3)21(16)31-20/h6-14H,4-5H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEHFMYJDOXXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2703969.png)
![3-(2-Chlorobenzyl)-5-fluoro-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2703973.png)
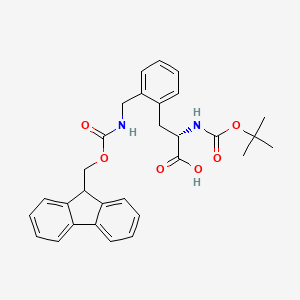
![Ethyl 2-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2703978.png)
![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)
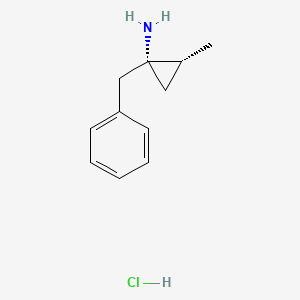
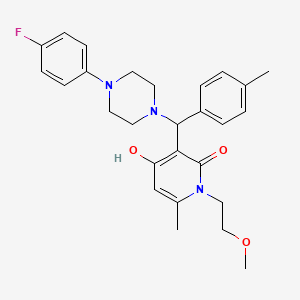
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
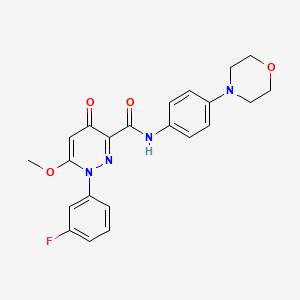
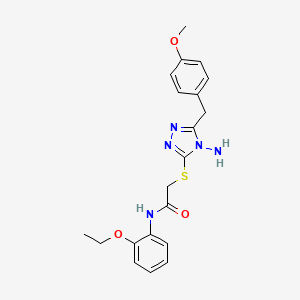
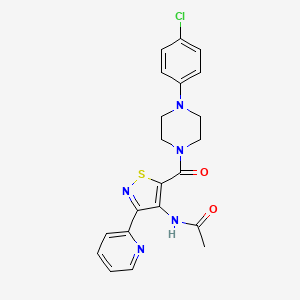
![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)